molecular formula C5H6ClNO2S2 B2886377 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole CAS No. 866039-50-1

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole

Cat. No.: B2886377
CAS No.: 866039-50-1
M. Wt: 211.68
InChI Key: VFNPRMLMXYARFN-UHFFFAOYSA-N
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Description

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with chlorinating agents and methylsulfonyl compounds. One common method includes the chlorination of 5-(methylsulfonylmethyl)-1,3-thiazole using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiazole derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylsulfonyl)benzenesulfonamide
  • Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate

Uniqueness

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-11(8,9)3-4-2-7-5(6)10-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNPRMLMXYARFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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